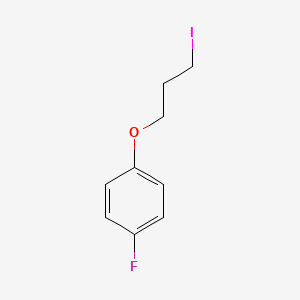

1-Fluoro-4-(3-iodopropoxy)benzene

Descripción

1-Fluoro-4-(3-iodopropoxy)benzene (CAS: 118156-84-6) is a fluorinated aromatic compound with the molecular formula C₉H₁₀FIO and a molecular weight of 264.08 g/mol . Its structure consists of a benzene ring substituted with a fluorine atom at the para position and a 3-iodopropoxy group (-O-CH₂-CH₂-CH₂-I) at the opposite para position. This compound is commercially available (e.g., American Elements) and may serve as an intermediate in organic synthesis, particularly in coupling reactions or radiopharmaceutical applications due to the iodine moiety .

Propiedades

Fórmula molecular |

C9H10FIO |

|---|---|

Peso molecular |

280.08 g/mol |

Nombre IUPAC |

1-fluoro-4-(3-iodopropoxy)benzene |

InChI |

InChI=1S/C9H10FIO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2 |

Clave InChI |

JSZGHKCTUAIWBO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1OCCCI)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Compound 1: 1-Chloro-4-(3-iodopropoxy)benzene

- Structure : Chlorine replaces fluorine at the para position.

- Molecular Formula : C₉H₁₀ClIO

- Molecular Weight : 280.53 g/mol

- CAS : 119795-57-2

- The iodine in the propoxy chain retains its utility as a leaving group, but the chloro-substituted derivative may exhibit slower reaction kinetics in substitution reactions due to weaker C-Cl bond polarization compared to C-F .

Compound 2: 1-Fluoro-4-(phenylethynyl)benzene

- Structure : A phenylethynyl group (-C≡C-Ph) replaces the 3-iodopropoxy chain.

- Molecular Formula : C₁₄H₉F

- CAS: Not explicitly provided (referenced as "3a" in synthesis studies) .

- Key Differences: The ethynyl group enables participation in Sonogashira coupling reactions, contrasting with the iodopropoxy group’s propensity for nucleophilic substitution. The absence of iodine reduces molecular weight (166.22 g/mol) and alters solubility and steric properties.

Compound 3: 1-Fluoro-4-(trimethylsilyl)benzene

- Structure : A trimethylsilyl (-Si(CH₃)₃) group replaces the iodopropoxy chain.

- Molecular Formula : C₉H₁₃FSi

- Molecular Weight : 168.28 g/mol

- CAS : 455-17-4

- Key Differences :

Compound 4: 1-Fluoro-4-[(trifluoromethyl)seleno]benzene

- Structure: A trifluoromethylseleno (-SeCF₃) group replaces the iodopropoxy chain.

- Molecular Formula : C₇H₄F₄Se

- Molecular Weight : 242.06 g/mol

- Key Differences :

Compound 5: 1-Fluoro-4-(2-nitroethenyl)benzene

- Structure: A nitroethenyl (-CH=CH-NO₂) group replaces the iodopropoxy chain.

- Molecular Formula: C₈H₆FNO₂

- Molecular Weight : 167.14 g/mol

- CAS: Not explicitly provided (referenced as "p-fluoro-β-nitrostyrene") .

- Key Differences: The nitro group enhances conjugation, making the compound a candidate for materials science (e.g., nonlinear optics). The vinyl linkage allows for addition reactions, diverging from the substitution chemistry of the iodopropoxy derivative .

Comparative Data Table

Electronic and Reactivity Insights

- Electron Density Modulation: Electron-withdrawing groups (e.g., -SeCF₃, -NO₂) decrease ring electron density, directing electrophilic attacks to meta positions. Electron-donating groups (e.g., -O-CH₂-CH₂-CH₂-I, -Si(CH₃)₃) increase para/ortho reactivity .

- Leaving Group Potential: Iodine in the propoxy chain facilitates SN2 reactions, whereas chloro analogs require harsher conditions .

- Spectroscopic Signatures :

- ¹⁹F NMR chemical shifts vary significantly: δ -36.36 ppm for -SeCF₃ derivatives vs. δ -112 to -118 ppm for fluorinated aryl ethers (data inferred from substituent effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.